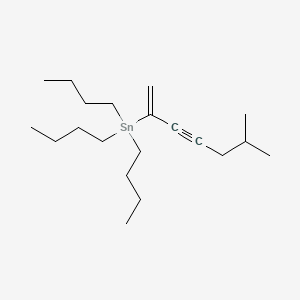
1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester is a chemical compound with the molecular formula C18H17NO2F2. This compound is known for its unique structural features, which include a piperidine ring, a carboxylic acid group, and a phenyl ester group. The presence of the 3,5-difluorophenyl group adds to its distinct chemical properties.
Métodos De Preparación
The synthesis of 1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, 3,5-difluorobenzene, and phenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Synthetic Route: The process involves the esterification of piperidinecarboxylic acid with phenol in the presence of a suitable catalyst. The 3,5-difluorophenyl group is introduced through a substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity.
Análisis De Reacciones Químicas
1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The phenyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidinecarboxylic acids, alcohols, and other derivatives.
Aplicaciones Científicas De Investigación
1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparación Con Compuestos Similares
1-Piperidinecarboxylic acid, 4-(3,5-difluorophenyl)-, phenyl ester can be compared with other similar compounds:
Similar Compounds: Examples include other piperidinecarboxylic acid derivatives and phenyl esters.
Propiedades
Número CAS |
651053-86-0 |
|---|---|
Fórmula molecular |
C18H17F2NO2 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
phenyl 4-(3,5-difluorophenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H17F2NO2/c19-15-10-14(11-16(20)12-15)13-6-8-21(9-7-13)18(22)23-17-4-2-1-3-5-17/h1-5,10-13H,6-9H2 |
Clave InChI |
KULLEIWPHHEUEV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2=CC(=CC(=C2)F)F)C(=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Dimethoxy-9,9'-spirobi[xanthene]](/img/structure/B15170728.png)
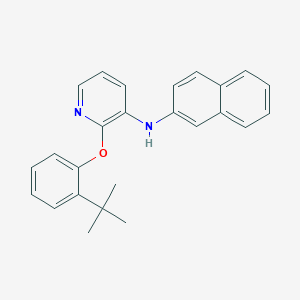
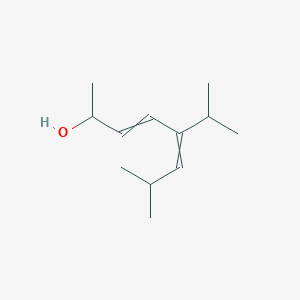
![7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B15170751.png)
![1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B15170756.png)
![2-Chloro-3-{1-[8-methoxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran-5-yl]propoxy}-3-oxopropanoate](/img/structure/B15170758.png)
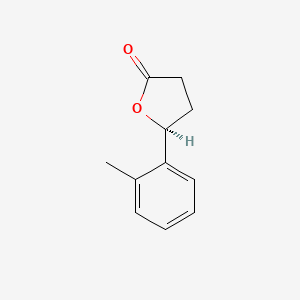
![2-[2-(Dec-1-YN-1-YL)dodec-1-EN-3-YN-1-YL]quinoline](/img/structure/B15170770.png)
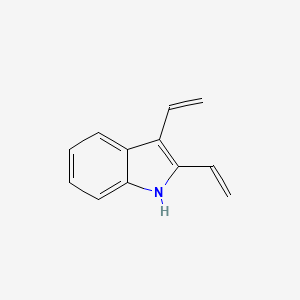
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B15170792.png)
![[4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene](/img/structure/B15170800.png)
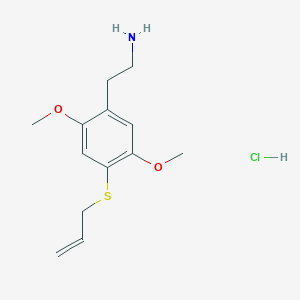
![5,5'-(Propane-2,2-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B15170814.png)
